N-(furan-2-ylmethyl)butan-1-amine

Description

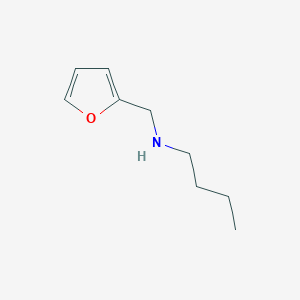

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7,10H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTACOWCYJXGWAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601008023 | |

| Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88230-53-9 | |

| Record name | NSC97531 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97531 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Furan-2-yl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601008023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for N-(furan-2-ylmethyl)butan-1-amine, a secondary amine with potential applications in medicinal chemistry and materials science. The document details the core synthetic methodology, including experimental protocols and quantitative data, to assist researchers in the successful preparation of this compound.

Core Synthesis Pathway: Reductive Amination

The most direct and widely utilized method for the synthesis of this compound is a two-step process involving the reductive amination of furfural with n-butylamine. This pathway first involves the formation of an imine intermediate, N-furfurylidenebutan-1-amine, through the condensation of furfural and n-butylamine. The subsequent reduction of this imine yields the target secondary amine.

The overall reaction is as follows:

Step 1: Imine Formation Furfural + n-Butylamine → N-furfurylidenebutan-1-amine + Water

Step 2: Imine Reduction (Hydrogenation) N-furfurylidenebutan-1-amine + H₂ (in the presence of a catalyst) → this compound

This method is advantageous due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound via the reductive amination pathway.

| Parameter | Step 1: Imine Formation | Step 2: Imine Hydrogenation |

| Reactants | Furfural, n-Butylamine | N-furfurylidenebutan-1-amine, Hydrogen (H₂) |

| Catalyst | - (Typically acid or base-catalyzed, or proceeds without) | Raney Nickel |

| Solvent | Toluene or other azeotroping agent | - (Neat or in a suitable solvent like ethanol) |

| Temperature | Reflux | Up to 110 °C |

| Pressure | Atmospheric | 100 - 150 atmospheres |

| Reaction Time | 1-2 hours | ~3.5 hours |

| Yield | High (typically >90%) | 75% |

| Product Boiling Point | 110-115 °C at 32 mm Hg | 92-100 °C at 30 mm Hg |

Detailed Experimental Protocols

3.1. Step 1: Synthesis of N-furfurylidenebutan-1-amine (Imine Intermediate)

Objective: To synthesize the imine intermediate by condensation of furfural and n-butylamine.

Materials:

-

Furfural

-

n-Butylamine

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add equimolar amounts of freshly distilled furfural and n-butylamine.

-

Add toluene to the flask, sufficient to immerse the reactants and fill the Dean-Stark trap.

-

Heat the mixture to reflux with vigorous stirring. Water will be formed as a byproduct and will be collected in the Dean-Stark trap.

-

Continue the reflux until the theoretical amount of water has been collected, which typically takes 1-2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude N-furfurylidenebutan-1-amine can be purified by vacuum distillation. Collect the fraction boiling at 110-115 °C at 32 mm Hg.

3.2. Step 2: Synthesis of this compound (Hydrogenation of the Imine)

Objective: To reduce the imine intermediate to the target secondary amine using catalytic hydrogenation.

Materials:

-

N-furfurylidenebutan-1-amine (from Step 1)

-

Raney Nickel (activated, as a slurry)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Suitable solvent (e.g., ethanol, optional)

Procedure:

-

Carefully add the N-furfurylidenebutan-1-amine (1.65 mols) and approximately 10 grams of Raney Nickel catalyst (as a slurry in water or ethanol, handle with care as it is pyrophoric when dry) to the liner of a high-pressure hydrogenation bomb.

-

Seal the hydrogenation bomb and purge it several times with nitrogen gas to remove any oxygen.

-

Introduce hydrogen gas to a pressure ranging from 100 to 150 atmospheres.

-

Begin agitation and heat the reaction mixture. The temperature may rise to a maximum of 110 °C. Maintain this temperature for approximately two hours. The total reaction time is typically around 3.5 hours, or until hydrogen uptake ceases.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Purge the vessel with nitrogen.

-

Carefully open the bomb and filter the reaction mixture to remove the Raney Nickel catalyst. The filter cake should be kept wet to prevent ignition.

-

The crude product can be purified by fractional distillation under reduced pressure. Collect the fraction boiling at 92-100 °C at 30 mm Hg to obtain this compound as a liquid.

Visualizations

4.1. Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis.

In-Depth Technical Guide to the Physicochemical Properties of N-(furan-2-ylmethyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the secondary amine, N-(furan-2-ylmethyl)butan-1-amine. The information presented herein is intended to support research and development activities by providing key data on the molecule's characteristics, synthesis, and experimental evaluation.

Core Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that experimentally determined values for several properties of this specific compound are not widely available in the public domain. The provided data is a combination of experimental values found in literature and calculated estimates for related compounds.

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₅NO | Calculated |

| Molecular Weight | 153.22 g/mol | Calculated |

| Boiling Point | 92-100 °C at 30 mmHg | Experimental[1] |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| pKa | Data not available | - |

| Solubility | Sparingly soluble in water; miscible with organic solvents (e.g., DMSO, ethanol).[2] | Estimated based on analogue |

Synthesis and Logic

This compound is synthesized via a two-step process, beginning with the condensation of furfural and butan-1-amine to form an imine intermediate, followed by a reduction of this intermediate.

Synthesis Workflow

Caption: Synthesis pathway of this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of physicochemical properties. Below are generalized methodologies that can be adapted for this compound.

Synthesis: Reductive Amination

This protocol is based on the general principles of reductive amination of aldehydes.

Objective: To synthesize this compound from furfural and butan-1-amine.

Materials:

-

Furfural

-

Butan-1-amine

-

Reducing agent (e.g., Sodium borohydride, or Hydrogen gas with a catalyst like Raney Nickel)

-

Anhydrous solvent (e.g., Methanol, Ethanol, or Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware and magnetic stirrer

Procedure Workflow:

Caption: General workflow for reductive amination synthesis.

Detailed Steps:

-

In a round-bottom flask, dissolve equimolar amounts of furfural and butan-1-amine in a suitable anhydrous solvent.

-

Stir the mixture at room temperature for a designated period to allow for the formation of the imine intermediate.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride) in portions, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Carefully quench any excess reducing agent by the slow addition of water or a dilute acid.

-

Remove the solvent under reduced pressure.

-

The crude product can then be purified by extraction and subsequent distillation or column chromatography.

Determination of Boiling Point under Reduced Pressure

Given that many organic compounds decompose at their atmospheric boiling points, determination under reduced pressure is a common and essential technique.

Objective: To accurately determine the boiling point of this compound at a specific sub-atmospheric pressure.

Apparatus:

-

Hickman distillation head or similar micro-distillation apparatus

-

Round-bottom flask

-

Thermometer

-

Vacuum source and manometer

-

Heating mantle

Procedure Diagram:

Caption: Workflow for determining boiling point under vacuum.

Determination of pKa by Potentiometric Titration

The pKa, a measure of the acidity of the conjugate acid of the amine, is a critical parameter influencing its behavior in different pH environments.

Objective: To determine the pKa of this compound.

Methodology:

-

Accurately prepare a dilute aqueous solution of the amine.

-

Titrate this solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.

Logical Flow for pKa Determination:

Caption: Logical steps for pKa determination via potentiometric titration.

Concluding Remarks

This guide provides foundational data and methodologies for the study of this compound. The provided experimental protocols are general and may require optimization for this specific compound. Further experimental investigation is warranted to fully characterize its physicochemical profile, which will be invaluable for its potential applications in drug development and other scientific research.

References

N-(furan-2-ylmethyl)butan-1-amine CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound N-(furan-2-ylmethyl)butan-1-amine is a specific secondary amine for which a unique CAS number is not readily found in major chemical databases. The information presented in this guide, including its synthesis and physicochemical properties, is based on established chemical principles and data from closely related structural analogs.

Introduction

This compound, also known as N-furfuryl-n-butylamine, belongs to the class of secondary amines incorporating a furan moiety. The furan ring is a prevalent heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities. Its derivatives are explored for their potential as antibacterial, anti-inflammatory, and anticancer agents. This guide provides a comprehensive overview of the structure, proposed synthesis, and predicted properties of this compound, offering a valuable resource for its application in research and drug development.

Chemical Structure and Identification

The chemical structure of this compound consists of a butylamine backbone where the primary amine's hydrogen is substituted with a furan-2-ylmethyl group.

Molecular Formula: C₉H₁₅NO

Molecular Weight: 153.22 g/mol

Structure:

While a specific CAS number for this compound is not publicly listed, its isomers and related compounds are cataloged, such as Butyl(furan-3-ylmethyl)amine (CAS: 741698-86-2) and 2-(Furan-2-ylmethyl)butan-1-amine (CAS: 770-26-3).

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, inferred from its constituent parts, furfurylamine and n-butylamine, and other similar N-alkyl furfurylamines.

| Property | Predicted Value | Reference Compounds |

| Boiling Point | ~190-210 °C | Furfurylamine: 145-146 °C[1][2]; n-Butylamine: 77-79 °C[3] |

| Density | ~0.95-1.05 g/mL | Furfurylamine: 1.099 g/mL[1] |

| Solubility | Soluble in organic solvents, sparingly soluble in water. | n-Butylamine is miscible with water.[3] |

| Appearance | Colorless to pale yellow liquid. | Furfurylamine is a colorless to light yellow liquid.[1][2] |

Experimental Protocols: Synthesis

The most direct and industrially relevant method for synthesizing this compound is through the reductive amination of furfural with n-butylamine. This process typically involves two main steps: the formation of an imine intermediate, followed by its reduction to the desired secondary amine.

Reductive Amination of Furfural

Reaction Scheme:

Furfural + n-Butylamine → N-furfurylidenebutan-1-amine (Imine) + H₂O N-furfurylidenebutan-1-amine + [H] → this compound

Detailed Protocol:

-

Imine Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, equimolar amounts of furfural and n-butylamine are dissolved in a suitable solvent such as toluene or ethanol. The mixture is heated to reflux for 2-4 hours to facilitate the formation of the N-furfurylidenebutan-1-amine intermediate. Water is removed during the reaction, often with a Dean-Stark apparatus if using an azeotropic solvent like toluene.

-

Reduction: After cooling the reaction mixture, a reducing agent is added. Common choices include:

-

Catalytic Hydrogenation: The reaction mixture is transferred to a hydrogenation apparatus. A catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), is added.[4][5] The vessel is purged and then pressurized with hydrogen gas (typically 2-10 bar). The reaction is stirred at a controlled temperature (e.g., 50-110 °C) until hydrogen uptake ceases.[4]

-

Chemical Reduction: Alternatively, a chemical reducing agent like sodium borohydride (NaBH₄) can be added portion-wise to the cooled solution of the imine. The reaction is typically stirred at room temperature for several hours.

-

-

Work-up and Purification:

-

Following catalytic hydrogenation, the catalyst is removed by filtration.

-

For both methods, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by vacuum distillation to yield pure this compound.[4]

-

Spectroscopic Data (Predicted)

The following are predicted spectroscopic characteristics for this compound based on analyses of similar furan derivatives.

¹H NMR Spectroscopy:

-

Furan protons: Three distinct signals in the aromatic region (δ 6.0-7.5 ppm). A doublet of doublets around δ 6.3 ppm, a doublet around δ 6.2 ppm, and a signal near δ 7.3 ppm are characteristic of the 3, 4, and 5-protons of the furan ring, respectively.[6]

-

Methylene bridge (-CH₂-N): A singlet or a sharp multiplet around δ 3.7-3.9 ppm.

-

Butyl chain protons: Signals in the upfield region (δ 0.8-2.7 ppm), including a triplet for the terminal methyl group.

¹³C NMR Spectroscopy:

-

Furan carbons: Signals in the downfield region, typically with the C2 and C5 carbons appearing at δ ~150-155 ppm and the C3 and C4 carbons at δ ~105-115 ppm.

-

Methylene bridge carbon: A signal around δ 45-50 ppm.

-

Butyl chain carbons: Signals in the aliphatic region (δ 13-50 ppm).

Infrared (IR) Spectroscopy:

-

N-H stretch: A weak to medium absorption band around 3300-3400 cm⁻¹.

-

C-H stretches: Aromatic C-H stretches from the furan ring just above 3000 cm⁻¹ and aliphatic C-H stretches from the butyl chain just below 3000 cm⁻¹.

-

C=C stretch (furan): Absorption bands around 1500-1600 cm⁻¹.

-

C-O-C stretch (furan): A strong absorption band around 1000-1150 cm⁻¹.

Applications in Research and Drug Development

The this compound scaffold holds potential for various applications in the pharmaceutical and life sciences sectors.

-

Antimicrobial Agents: The furan nucleus is a key component of many compounds with demonstrated antibacterial and antifungal properties.[7] Derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have shown promising antimicrobial activity.[7]

-

CNS-Active Compounds: The furan ring can act as a bioisostere for a phenyl ring, which can modulate the interaction with biological targets. This strategy is employed in the design of compounds targeting the central nervous system.

-

Chemical Intermediates: This compound serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and corrosion inhibitors.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via reductive amination.

References

- 1. Furfurylamine | 617-89-0 [chemicalbook.com]

- 2. FURFURYL AMINE (FFA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 3. n-Butylamine - Wikipedia [en.wikipedia.org]

- 4. US2175585A - Preparation of furfurylamines - Google Patents [patents.google.com]

- 5. sandermanpub.net [sandermanpub.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-(furan-2-ylmethyl)butan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic data for N-(furan-2-ylmethyl)butan-1-amine. In the absence of direct experimental spectra in publicly available literature, this document synthesizes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the known spectral characteristics of its constituent functional groups: the furan ring, the secondary amine linkage, and the n-butyl group. This guide also outlines standardized experimental protocols for acquiring such data, serving as a valuable resource for researchers working with or synthesizing this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established chemical shift ranges, absorption frequencies, and fragmentation patterns of analogous structures and functional groups.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H on N-H | 1.0 - 3.0 | Broad Singlet | 1H |

| Furan H5 | ~7.35 | Doublet of Doublets | 1H |

| Furan H3 | ~6.30 | Doublet of Doublets | 1H |

| Furan H4 | ~6.20 | Doublet of Doublets | 1H |

| Methylene (-CH₂-) adjacent to Furan | ~3.70 | Singlet | 2H |

| Methylene (-CH₂-) adjacent to N | ~2.60 | Triplet | 2H |

| Methylene (-CH₂-) of butyl chain | ~1.45 | Sextet | 2H |

| Methylene (-CH₂-) of butyl chain | ~1.35 | Sextet | 2H |

| Terminal Methyl (-CH₃) | ~0.90 | Triplet | 3H |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Furan C2 (with substituent) | ~153 |

| Furan C5 | ~142 |

| Furan C3 | ~110 |

| Furan C4 | ~107 |

| Methylene (-CH₂-) adjacent to Furan | ~45 |

| Methylene (-CH₂-) adjacent to N | ~50 |

| Methylene (-CH₂-) of butyl chain | ~32 |

| Methylene (-CH₂-) of butyl chain | ~20 |

| Terminal Methyl (-CH₃) | ~14 |

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Secondary Amine) | 3300 - 3350 | Weak to Medium |

| C-H Stretch (Furan) | 3100 - 3150 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |

| C=C Stretch (Furan Ring) | 1500 - 1600 | Medium |

| N-H Bend | 1550 - 1650 | Medium |

| C-N Stretch | 1020 - 1250 | Medium |

| C-O-C Stretch (Furan Ring) | 1000 - 1100 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment Ion | Notes |

| 153 | [M]⁺ | Molecular Ion |

| 81 | [C₅H₅O]⁺ | Furfuryl cation (likely base peak) |

| 72 | [C₄H₁₀N]⁺ | Loss of furfuryl radical |

| 44 | [C₂H₆N]⁺ | Alpha-cleavage of the butyl group |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 90° pulse angle.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Employ a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Accumulate a significantly higher number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum.

-

Scan in the range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable GC temperature program to ensure the elution of the compound.

-

The EI source energy is typically set to 70 eV.

-

Scan a mass range from m/z 30 to 300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

An In-depth Technical Guide on the Solubility and Stability of N-(furan-2-ylmethyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility and stability of N-(furan-2-ylmethyl)butan-1-amine, a secondary amine incorporating a furan moiety. Due to the limited availability of specific experimental data for this compound, this guide extrapolates its physicochemical properties based on the well-established characteristics of its constituent functional groups: a secondary alkylamine and a furan ring. It offers detailed, generalized experimental protocols for determining these properties, intended to guide researchers in their own laboratory investigations. This document is designed to be a valuable resource for professionals in drug development and chemical research, providing a foundational understanding of the compound's likely behavior in various environments.

Introduction

This compound is a chemical entity of interest in medicinal chemistry and materials science due to the versatile reactivity of the furan ring and the basicity of the secondary amine. A thorough understanding of its solubility and stability is paramount for its potential applications, influencing formulation, storage, and biological activity. This guide synthesizes information on related chemical structures to predict these crucial parameters and provides robust, adaptable protocols for their empirical determination.

Predicted Physicochemical Properties

The structure of this compound, featuring a nine-carbon backbone, suggests it will exhibit properties characteristic of moderately lipophilic secondary amines.

Predicted Solubility Profile

The solubility of this compound is dictated by the hydrophobic butyl group and the polar furan and amine functionalities. Amines with more than six carbon atoms generally exhibit low solubility in water[1][2]. However, the basic nitrogen atom allows for protonation in acidic media, leading to the formation of a more soluble ammonium salt[3]. Good solubility is anticipated in a range of organic solvents[1][2].

Table 1: Predicted Solubility of this compound

| Solvent System | Predicted Solubility | Rationale |

| Water (neutral pH) | Sparingly Soluble to Insoluble | The hydrophobic character of the nine-carbon structure dominates. |

| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | Protonation of the secondary amine forms a water-soluble ammonium salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Sparingly Soluble to Insoluble | The amine remains in its neutral, less soluble form. |

| Polar Protic Solvents (e.g., Ethanol, Methanol) | Soluble | Capable of hydrogen bonding with the amine and furan ring. |

| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | Good solvating power for moderately polar compounds. |

| Nonpolar Solvents (e.g., Hexane, Toluene) | Moderately Soluble to Soluble | The alkyl chain contributes to lipophilicity. |

Experimental Protocol for Solubility Determination

This protocol provides a standardized method for the qualitative and semi-quantitative assessment of solubility.

4.1. Materials and Equipment

-

This compound

-

Selection of solvents (as per Table 1)

-

Vortex mixer

-

Analytical balance

-

Glass vials (e.g., 2 mL)

-

Pipettes

-

Visual inspection chamber with controlled lighting and a dark background

4.2. Procedure

-

Preparation: Add a pre-weighed amount of this compound (e.g., 1-5 mg) to a series of labeled glass vials.

-

Solvent Addition: To each vial, add a specific volume of the chosen solvent (e.g., 1 mL) in incremental portions.

-

Mixing: After each addition, cap the vial and vortex for a set period (e.g., 60 seconds) to ensure thorough mixing.

-

Observation: Following agitation, allow the vials to stand for a short period and visually inspect for the presence of undissolved solid material against a dark background.

-

Classification: Classify the solubility based on the amount of solvent required to achieve complete dissolution, or if dissolution is not achieved.

Predicted Stability Profile

The stability of this compound is a critical consideration, with the furan ring being the most probable site of degradation. Furan rings are known to be susceptible to oxidation, which can be triggered by light and air[4]. This oxidative cleavage can lead to the formation of various degradation products, including dicarbonyl compounds and carboxylic acids[5][6][7]. The secondary amine is generally more stable but can undergo thermal and oxidative degradation under harsh conditions[8][9][10][11].

Table 2: Factors Influencing the Stability of this compound

| Factor | Predicted Effect on Stability | Potential Degradation Pathway |

| pH | Less stable in strongly acidic or basic conditions. | Acid-catalyzed hydrolysis of the furan ring; base-catalyzed oxidation. |

| Temperature | Degradation may accelerate at elevated temperatures. | Thermal degradation of the amine; increased rate of furan ring oxidation. |

| Light | Susceptible to photolytic degradation. | Photo-oxidation of the furan ring[4]. |

| Oxygen | Prone to oxidative degradation, especially in the presence of light or metal ions. | Oxidative cleavage of the furan ring[5][6][7]. |

| Solvent | Stability can be solvent-dependent. | Certain solvents may promote specific degradation pathways. |

Experimental Protocol for Stability Assessment

This protocol outlines a general procedure for evaluating the chemical stability of this compound under various stress conditions.

6.1. Materials and Equipment

-

This compound

-

Buffers of various pH values (e.g., pH 2, 7, 10)

-

High-purity solvents

-

Temperature-controlled incubator/oven

-

Photostability chamber

-

HPLC system with UV or MS detector

-

Inert gas (e.g., nitrogen or argon)

6.2. Procedure

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in different buffers and solvents.

-

Stress Conditions:

-

pH Stability: Store aliquots of the buffered solutions at a set temperature (e.g., 40°C) in the dark.

-

Thermal Stability: Store solutions at elevated temperatures (e.g., 60°C, 80°C) in the dark.

-

Photostability: Expose solutions to a controlled light source in a photostability chamber. Run a parallel set of samples in the dark as a control.

-

Oxidative Stability: Sparge solutions with air or oxygen and store at a set temperature. A control sample should be sparged with an inert gas.

-

-

Time Points: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week).

-

Analysis: Analyze the withdrawn samples by a validated stability-indicating HPLC method. Quantify the remaining percentage of this compound and identify and quantify any major degradation products.

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) is the recommended technique for stability studies due to its ability to separate and quantify the parent compound from its degradation products[12][13].

-

Column: A reverse-phase C18 column is generally suitable for compounds of this polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating furan derivatives[14][15][16].

-

Detection: UV detection at a wavelength where the furan ring absorbs (e.g., ~220-280 nm) is a common approach. For more definitive identification of degradation products, mass spectrometry (LC-MS) is highly recommended.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. byjus.com [byjus.com]

- 3. Amine Reactivity [www2.chemistry.msu.edu]

- 4. Weathering of furan and 2,2′-bifuran polyester and copolyester films - OuluREPO [oulurepo.oulu.fi]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. Oxidative Cleavage of Furans | Semantic Scholar [semanticscholar.org]

- 8. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Analytical aspects of the stabilization of drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 14. HPLC Method for Substituted Furans Separation on Newcrom R1 column | SIELC Technologies [sielc.com]

- 15. Separation of Furan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Exploring the Potential Mechanism of Action of N-(furan-2-ylmethyl)butan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action, biological activity, or therapeutic use of N-(furan-2-ylmethyl)butan-1-amine is not available in the current scientific literature. This document, therefore, provides a predictive exploration based on the known activities of structurally related furan-containing compounds and general pharmacological principles. The proposed mechanisms and experimental protocols are hypothetical and intended to serve as a guide for future research.

Introduction

This compound is a secondary amine featuring a furan ring connected via a methylene bridge to a butylamine chain. The furan moiety is a common scaffold in medicinal chemistry, known for its diverse pharmacological properties.[1][2] Furan derivatives have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[3][4] The presence of the amine group suggests potential interactions with various biological targets such as receptors, enzymes, and transporters.

This whitepaper will explore the potential mechanisms of action of this compound by examining the established pharmacology of analogous structures. We will also propose a roadmap for its initial biological characterization.

Predicted Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, this compound could potentially exhibit the following biological effects:

Derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have demonstrated significant antibacterial activity, in some cases exceeding that of ciprofloxacin.[5] These compounds were effective against various bacterial strains, including clinical isolates of S. epidermidis.[5] The mechanism is hypothesized to involve the disruption of bacterial cellular processes, a common trait for nitrofurans which generate reactive intermediates that damage bacterial DNA and proteins.[6]

Hypothesized Mechanism: this compound may interfere with bacterial cell wall synthesis, nucleic acid replication, or protein synthesis. The lipophilic butyl group could facilitate its passage through the bacterial cell membrane.

Caption: Hypothesized antimicrobial mechanism of action.

Furan-containing molecules have been explored for various CNS applications. Notably, substituted naphthofurans, which are structurally more complex, have shown unexpected affinity for muscarinic receptors.[7] While these compounds were designed as serotonin receptor ligands, their activity at muscarinic receptors highlights the potential for furan derivatives to interact with CNS targets. The aralkylamine classification of some furan derivatives also points towards potential neuromodulatory activity.

Hypothesized Mechanism: The structure of this compound shares features with phenethylamine-type CNS stimulants. It could potentially act as a ligand for monoamine receptors (e.g., serotonin, dopamine, norepinephrine) or inhibit monoamine oxidase (MAO) enzymes, leading to changes in neurotransmitter levels.

Caption: Potential CNS signaling pathways.

Proposed Experimental Protocols

To elucidate the mechanism of action of this compound, a systematic screening approach is recommended.

Objective: To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.

Methodology:

-

Bacterial and Fungal Strains: A panel including Gram-positive (Staphylococcus aureus, Bacillus subtilis), Gram-negative (Escherichia coli, Pseudomonas aeruginosa), and fungal (Candida albicans) strains should be used.

-

Broth Microdilution Assay:

-

Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate with appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

-

-

Data Analysis: The MIC values will be recorded and compared to standard antibiotics (e.g., ciprofloxacin, ampicillin).

Objective: To screen for affinity against a panel of common CNS receptors.

Methodology:

-

Receptor Panel: A broad panel of receptors, including serotonin (5-HT1A, 5-HT2A), dopamine (D1, D2), and muscarinic (M1-M5) receptors, should be used.

-

Radioligand Binding Assay:

-

Cell membranes expressing the receptor of interest are incubated with a specific radioligand and varying concentrations of this compound.

-

After incubation, the bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) can be calculated from the IC50 value.

Caption: Proposed experimental workflow for characterization.

Quantitative Data Summary (Hypothetical)

As no experimental data exists, the following table is a template for how quantitative results could be presented once obtained.

| Assay Type | Target | Metric | Value |

| Antimicrobial | S. aureus | MIC | e.g., 16 µg/mL |

| Antimicrobial | E. coli | MIC | e.g., >128 µg/mL |

| Receptor Binding | 5-HT2A Receptor | Ki | e.g., 250 nM |

| Receptor Binding | M1 Muscarinic | Ki | e.g., 1.2 µM |

| Enzyme Inhibition | MAO-A | IC50 | e.g., 5 µM |

Conclusion

While the precise mechanism of action for this compound remains to be determined, the existing literature on related furan-containing compounds provides a strong basis for predicting its potential biological activities. The most promising avenues for investigation appear to be in the areas of antimicrobial and CNS research. The experimental protocols outlined in this whitepaper offer a clear path forward for the initial characterization of this novel compound, which could lead to the discovery of new therapeutic agents. Further research is essential to validate these hypotheses and fully elucidate the pharmacological profile of this compound.

References

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. ijabbr.com [ijabbr.com]

- 3. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review : Oriental Journal of Chemistry [orientjchem.org]

- 7. Substituted naphthofurans as hallucinogenic phenethylamine-ergoline hybrid molecules with unexpected muscarinic antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

From Fields to Pharma: A Technical Guide to the Synthesis of N-Substituted Furfuryl Amines from Biomass

An in-depth exploration of the chemical pathways transforming renewable biomass into valuable nitrogen-containing compounds for pharmaceutical and chemical industries.

The imperative shift towards sustainable chemical manufacturing has propelled biomass-derived platform molecules into the spotlight. Among these, furfural and its derivatives, readily obtained from lignocellulosic biomass, serve as versatile starting materials for a plethora of value-added chemicals. This technical guide delves into the synthesis of N-substituted furfuryl amines, a class of compounds with significant applications in pharmaceuticals, agrochemicals, and material science.[1][2] This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the latest advancements, detailed experimental protocols, and comparative data in this burgeoning field.

Core Synthetic Strategy: Reductive Amination of Furanic Aldehydes

The principal route for synthesizing N-substituted furfuryl amines from biomass-derived furans is the reductive amination of the aldehyde functionality.[3][4] This reaction, which can be broadly categorized into chemical, biological, and electrochemical methods, involves the reaction of a carbonyl group with an amine to form an imine intermediate, which is subsequently reduced to the corresponding amine.[5]

Chemical Catalysis: A Workhorse for N-Substituted Furfuryl Amine Synthesis

Heterogeneous catalysis has been extensively explored for the reductive amination of furfural and 5-hydroxymethylfurfural (HMF), offering high efficiency and catalyst recyclability.[3][4] A variety of transition metal catalysts have been shown to be effective, with the choice of metal, support, and reaction conditions significantly influencing the yield and selectivity towards the desired amine.[1][3]

Key Catalytic Systems and Their Performance:

Below is a summary of representative catalytic systems employed in the synthesis of N-substituted furfuryl amines, highlighting their performance under optimized conditions.

| Catalyst | Substrate | Amine | Product | Yield (%) | Reference |

| Pd/C | 5-Hydroxymethylfurfural (HMF) | Aniline | N-((5-(hydroxymethyl)furan-2-yl)methyl)aniline | >99 | [3][6] |

| Ru-MACHO-BH | Furfural | Aniline | N-furfurylaniline | 93 | [7] |

| Rh₂P | Furfural | Various amines | Tertiary amines | 85-95 | [8] |

| Rh/Al₂O₃ | Furfural | Aqueous Ammonia | Furfurylamine | ~92 (selectivity) | [5] |

| Raney Ni | Furfural | Ammonia | Furfurylamine | 96.3 (selectivity) | [9] |

| Ni/SiO₂ | Furfural | Ammonia | Furfurylamine | ~98 | [10] |

| Ru/T-ZrO₂ | Furfural | Ammonia | Furfurylamine | High Yield | [10] |

Experimental Protocol: One-Pot Reductive Amination of HMF with Aniline using Pd/C Catalyst [6]

This protocol describes a general procedure for the synthesis of N-substituted furfuryl amines via one-pot direct reductive amination.

Materials:

-

5-Hydroxymethylfurfural (HMF)

-

Aniline

-

Trifluorotoluene (TFT) (solvent)

-

Dodecane (internal standard)

-

Pd/C catalyst

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas

Procedure:

-

In a 2 mL reinforced glass reactor, combine HMF (1 mmol), aniline (1 mmol), dodecane (0.2 mmol), and the Pd catalyst in 1 ml of trifluorotoluene.

-

Seal the reactor and purge the air by flushing twice with nitrogen gas at 5 bar.

-

Heat the reaction mixture to the desired temperature.

-

Pressurize the reactor with hydrogen gas (3 bar). This is considered time zero (t=0).

-

Maintain the mixture under stirring (1000-1400 rpm to avoid external diffusion control) for the specified reaction time.

-

After the reaction, cool the reactor, vent the hydrogen, and analyze the products by gas chromatography.

Logical Workflow for Catalytic Reductive Amination:

Caption: General experimental workflow for catalytic reductive amination.

Biocatalysis: A Green Alternative for Chiral Amine Synthesis

Enzymatic approaches, particularly using transaminases and imine reductases, offer a mild and sustainable route for the synthesis of furfuryl amines.[2][11] These methods are especially valuable for producing chiral amines, which are crucial building blocks in the pharmaceutical industry.

Experimental Protocol: Chemoenzymatic Synthesis of Furfurylamine from Corncob [12]

This protocol outlines a two-step process involving the chemical conversion of biomass to furfural followed by biocatalytic amination.

Step 1: Chemical Conversion of Corncob to Furfural

-

Combine corncob (3.0 g), SO₄²⁻/SnO₂–HAP catalyst (2.0 wt%), and oxalic acid (0.4 wt%) in 40 mL of a deep eutectic solvent (EaCl:Gly–water, 1:2, v/v).

-

Heat the mixture at 180°C for 10 minutes to produce furfural.

Step 2: Biocatalytic Amination of Furfural

-

To the reaction mixture containing the produced furfural, add E. coli cells expressing a ω-transaminase.

-

Add an amine donor such as NH₄Cl.

-

Incubate the mixture for 24 hours to achieve near-quantitative conversion of furfural to furfurylamine.

Signaling Pathway: Reductive Amination Mechanism

The generally accepted mechanism for reductive amination proceeds through the formation of an imine intermediate.

Caption: Simplified reaction pathway for reductive amination.

Electrochemical Synthesis: A Promising Frontier

Electrochemical reductive amination presents an environmentally benign alternative, utilizing water as a hydrogen source and avoiding the need for chemical reducing agents.[13] This method has been successfully applied to HMF and its derivatives using various metal electrodes.

Key Findings in Electrochemical Reductive Amination of HMF: [13]

-

Electrodes: Ag, Cu, Pt, Sn, and Zn electrodes have been investigated for their catalytic activity.

-

High Efficiency: A high surface area silver electrode can achieve nearly 100% Faradaic efficiency and selectivity under optimized conditions.

-

Broad Substrate Scope: The method is applicable to various HMF derivatives and different amines.

Conclusion and Future Outlook

The synthesis of N-substituted furfuryl amines from biomass is a rapidly evolving field with significant potential to contribute to a more sustainable chemical industry. While chemical catalysis remains a robust and widely applicable method, advancements in biocatalysis and electrochemistry are opening new avenues for greener and more selective transformations. Future research will likely focus on the development of more active and stable non-noble metal catalysts, the discovery and engineering of novel enzymes with broader substrate scopes, and the scale-up of electrochemical processes. The integration of these different synthetic strategies in chemoenzymatic and electro-biocatalytic cascades holds immense promise for the efficient and sustainable production of valuable furan-based amines from renewable resources.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. Furfurylamines from biomass: transaminase catalysed upgrading of furfurals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. sandermanpub.net [sandermanpub.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Efficient synthesis of furfurylamine from biomass via a hybrid strategy in an EaCl:Gly–water medium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Electrochemical reductive amination of furfural-based biomass intermediates - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Initial Toxicity Assessment of N-(furan-2-ylmethyl)butan-1-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical guide for the initial toxicity assessment of the novel compound, N-(furan-2-ylmethyl)butan-1-amine. Due to the absence of specific toxicological data for this molecule, this guide outlines a predictive toxicity profile based on the well-documented toxicology of furan and its derivatives. Furthermore, it details a recommended battery of in vitro and in vivo assays to empirically determine its safety profile. The proposed experimental plan is designed to elucidate the compound's potential for cytotoxicity, genotoxicity, and acute systemic toxicity, with a focus on the metabolic activation pathways characteristic of furan-containing compounds. This whitepaper is intended to serve as a foundational document for researchers initiating preclinical safety studies on this compound and structurally related molecules.

Introduction: Predictive Toxicological Profile

This compound is a chemical entity featuring a furan ring, a known structural alert for toxicity. The toxicology of furan is primarily driven by its metabolic activation by cytochrome P450 enzymes, particularly CYP2E1, to a highly reactive intermediate, cis-2-butene-1,4-dial (BDA).[1][2][3][4][5] This electrophilic metabolite can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and genotoxicity.[1][2][6][7] The primary target organ for furan toxicity is the liver, where it can cause cytotoxicity, regenerative cell proliferation, and, with chronic exposure, carcinogenesis.[8] Other potential target organs include the kidneys and lungs.[2]

Based on its structure, it is hypothesized that this compound will undergo similar metabolic activation. The presence of the butan-1-amine side chain may influence its metabolic rate and the specific P450 isoforms involved. The amine group itself may also contribute to the overall toxicity profile.

The initial toxicity assessment should therefore focus on three key areas:

-

Metabolic Activation: Investigating the role of cytochrome P450 enzymes in the potential toxification of the compound.

-

In Vitro Toxicity: Assessing its cytotoxic and genotoxic potential in cellular models.

-

In Vivo Acute Toxicity: Determining its systemic toxicity and identifying potential target organs in a whole-animal model.

Proposed Experimental Workflow

A tiered approach to the toxicity assessment is recommended, starting with in vitro assays to minimize animal use and progressing to in vivo studies as necessary.

In Vitro Toxicity Assessment

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12][13]

Experimental Protocol:

-

Cell Culture:

-

Select a relevant cell line, such as HepG2 (human liver carcinoma), for hepatotoxicity assessment.

-

Culture cells in a 96-well plate at a predetermined optimal seeding density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the compound in cell culture medium to achieve a range of final concentrations for treatment.

-

Replace the culture medium in the wells with the medium containing the test compound. Include vehicle-only controls.

-

-

Incubation:

-

Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.[10]

-

Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[9]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

-

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds using various strains of Salmonella typhimurium that are auxotrophic for histidine.[14][15][16][17][18]

Experimental Protocol:

-

Bacterial Strains:

-

Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different mutations in the histidine operon to detect various types of mutations.

-

-

Metabolic Activation (S9 Mix):

-

Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver homogenate) to determine if the compound or its metabolites are mutagenic.[17]

-

-

Plate Incorporation Method:

-

Prepare a top agar mixture containing the bacterial tester strain, a trace amount of histidine/biotin, and the test compound at various concentrations.

-

If metabolic activation is required, add the S9 mix to the top agar.

-

Pour the top agar mixture onto minimal glucose agar plates.

-

-

Incubation:

-

Incubate the plates at 37°C for 48-72 hours.[14]

-

-

Scoring and Data Analysis:

-

Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.

-

Compare the number of revertant colonies on the test plates to the number on the negative (vehicle) control plates.

-

A significant, dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.

-

In Vitro Metabolism

To understand the metabolic fate of this compound, an in vitro metabolism study using liver microsomes is recommended.

Experimental Protocol:

-

Incubation: Incubate this compound with liver microsomes (human and rat) in the presence of an NADPH-generating system.

-

Metabolite Identification: Analyze the incubation mixture using LC-MS/MS to identify potential metabolites.

-

CYP Inhibition: Conduct incubations in the presence of specific cytochrome P450 inhibitors to identify the key enzymes responsible for its metabolism.

In Vivo Acute Oral Toxicity Study

Should the in vitro data suggest significant toxicity or for regulatory purposes, an in vivo acute oral toxicity study is warranted. The study should be conducted in accordance with OECD guidelines (e.g., OECD 420, 423, or 425).[19][20][21][22][23]

Experimental Protocol (General Outline based on OECD Guidelines):

-

Animal Model: Use a single rodent species, typically female rats.

-

Dose Administration: Administer the test compound by oral gavage as a single dose. The starting dose is selected based on in vitro data and chemical structure.

-

Observation Period: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.[21]

-

Parameters Monitored:

-

Clinical signs of toxicity (changes in skin, fur, eyes, and behavior).[21]

-

Body weight changes.

-

Mortality.

-

-

Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any target organs of toxicity.

-

LD50 Estimation: Based on the chosen OECD guideline, the study will allow for the classification of the substance's toxicity and an estimation of the LD50 (the dose that is lethal to 50% of the test animals).

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound in HepG2 cells (Example)

| Concentration (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 1 | 98 ± 4.5 |

| 10 | 85 ± 6.1 |

| 50 | 52 ± 7.3 |

| 100 | 25 ± 3.9 |

| IC50 (µM) | [Calculated Value] |

Table 2: Ames Test Results for this compound (Example)

| Strain | Concentration (µ g/plate ) | -S9 Revertants (Mean ± SD) | +S9 Revertants (Mean ± SD) |

| TA98 | 0 (Control) | 25 ± 4 | 30 ± 5 |

| 10 | 28 ± 3 | 150 ± 12 | |

| 50 | 32 ± 5 | 450 ± 25 | |

| TA100 | 0 (Control) | 120 ± 10 | 130 ± 15 |

| 10 | 125 ± 12 | 140 ± 18 | |

| 50 | 130 ± 15 | 155 ± 20 | |

| *Statistically significant increase (p < 0.05) |

Table 3: Acute Oral Toxicity of this compound in Rats (Example)

| Dose (mg/kg) | Number of Animals | Mortalities | Clinical Signs |

| 300 | 3 | 0/3 | Lethargy, piloerection |

| 2000 | 3 | 2/3 | Severe lethargy, ataxia, death |

| LD50 Estimate (mg/kg) | [Calculated Range] |

Conclusion and Recommendations

This technical guide provides a roadmap for the initial toxicity assessment of this compound. The proposed experimental plan, based on established toxicological principles for furan derivatives, will generate the necessary data to characterize its potential for cytotoxicity, genotoxicity, and acute systemic toxicity. The results of these studies will be crucial for making informed decisions regarding the continued development of this compound and for guiding any further, more extensive toxicological evaluations. It is strongly recommended to initiate this assessment with the in vitro assays to efficiently screen for potential hazards before proceeding to in vivo studies.

References

- 1. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polyamines are traps for reactive intermediates in furan metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Risks for public health related to the presence of furan and methylfurans in food - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchhub.com [researchhub.com]

- 13. scispace.com [scispace.com]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Ames test - Wikipedia [en.wikipedia.org]

- 16. microbiologyinfo.com [microbiologyinfo.com]

- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 18. criver.com [criver.com]

- 19. researchgate.net [researchgate.net]

- 20. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 21. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 22. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]

- 23. oecd.org [oecd.org]

Methodological & Application

Application Notes and Protocol for the Laboratory Synthesis of N-(furan-2-ylmethyl)butan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(furan-2-ylmethyl)butan-1-amine, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved via the reductive amination of furfural with n-butylamine. This protocol outlines two common methods: a classical high-pressure catalytic hydrogenation and a more contemporary approach using a chemical reducing agent. Safety precautions, reagent details, reaction workup, purification, and characterization are described.

Introduction

N-substituted furfurylamines are valuable building blocks in the synthesis of various pharmaceuticals and fine chemicals. The furan moiety is a key structural feature in numerous biologically active compounds. Reductive amination is a widely used and efficient method for the formation of C-N bonds, converting aldehydes or ketones into amines. This protocol details the synthesis of this compound by reacting furfural, a biomass-derived aldehyde, with n-butylamine in the presence of a reducing agent.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Reductive Amination with NaBH₄ |

| Reagents | ||

| Furfural (molar eq.) | 1.0 | 1.0 |

| n-Butylamine (molar eq.) | 1.0 - 1.2 | 1.0 - 1.2 |

| Catalyst/Reducing Agent | Raney Nickel or Nickel catalyst | Sodium Borohydride (NaBH₄) |

| Catalyst/Reagent eq. | ~5-10% by weight | 1.0 - 1.5 |

| Solvent | Ethanol or neat | Methanol or Ethanol |

| Reaction Conditions | ||

| Temperature (°C) | 50 - 110 | 0 to Room Temperature |

| Pressure (atm) | 100 - 150 (H₂) | Atmospheric |

| Reaction Time (hours) | 2 - 4 | 2 - 12 |

| Yield and Properties | ||

| Reported Yield (%) | ~75%[1] | Variable (typically 70-90%) |

| Boiling Point (°C) | 92-100 (at 30 mmHg)[1] | 92-100 (at 30 mmHg)[1] |

| Molecular Formula | C₉H₁₅NO | C₉H₁₅NO |

| Molecular Weight ( g/mol ) | 153.22 | 153.22 |

Experimental Protocols

Method 1: High-Pressure Catalytic Hydrogenation

This protocol is adapted from established procedures for the reductive amination of furfural.[1]

Materials:

-

Furfural (freshly distilled)

-

n-Butylamine

-

Raney Nickel (or other suitable nickel catalyst)

-

Ethanol (optional, as solvent)

-

High-pressure autoclave/hydrogenator

-

Filtration apparatus

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reactor Setup: In a suitable high-pressure autoclave, combine furfural (1.0 eq), n-butylamine (1.0-1.2 eq), and a catalytic amount of Raney Nickel (5-10% by weight of the furfural). Ethanol can be used as a solvent if desired.

-

Reaction: Seal the autoclave and purge with nitrogen gas before introducing hydrogen. Pressurize the reactor with hydrogen to 100-150 atmospheres.[1]

-

Heating and Agitation: Begin agitation and heat the mixture to a temperature between 50°C and 110°C.[1]

-

Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess hydrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the nickel catalyst. The catalyst is pyrophoric and should be handled with care, preferably kept wet with a solvent.

-

Solvent Removal: If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 92-100°C at 30 mmHg to obtain this compound as a colorless to pale yellow liquid.[1]

Method 2: Reductive Amination with Sodium Borohydride

This method is a more common laboratory-scale procedure that avoids the need for high-pressure equipment.

Materials:

-

Furfural (freshly distilled)

-

n-Butylamine

-

Sodium Borohydride (NaBH₄)

-

Methanol or Ethanol

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and drying

-

Rotary evaporator

-

Vacuum distillation or column chromatography apparatus

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve furfural (1.0 eq) in methanol or ethanol. Add n-butylamine (1.0-1.2 eq) dropwise at room temperature with stirring. Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.0-1.5 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Carefully quench the reaction by the slow addition of water.

-

Solvent Removal: Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: After filtering to remove the drying agent, concentrate the solution under reduced pressure. Purify the crude product by either vacuum distillation (collecting the fraction at 92-100°C at 30 mmHg) or by column chromatography on silica gel.[1]

Characterization Data (Predicted)

-

¹H NMR (CDCl₃):

-

δ 7.35 (m, 1H, furan H5)

-

δ 6.30 (m, 1H, furan H4)

-

δ 6.20 (m, 1H, furan H3)

-

δ 3.75 (s, 2H, -CH₂-furan)

-

δ 2.60 (t, 2H, -N-CH₂-)

-

δ 1.45 (m, 2H, -CH₂-CH₂-CH₃)

-

δ 1.35 (m, 2H, -CH₂-CH₃)

-

δ 0.90 (t, 3H, -CH₃)

-

A broad singlet for the N-H proton would also be expected, with its chemical shift being concentration and solvent dependent.

-

-

¹³C NMR (CDCl₃):

-

δ 153-155 (furan C2)

-

δ 141-143 (furan C5)

-

δ 110-112 (furan C4)

-

δ 106-108 (furan C3)

-

δ 48-50 (-N-CH₂-butyl)

-

δ 45-47 (-CH₂-furan)

-

δ 31-33 (-CH₂-CH₂-CH₃)

-

δ 20-22 (-CH₂-CH₃)

-

δ 13-15 (-CH₃)

-

-

IR (neat):

-

~3300-3400 cm⁻¹ (N-H stretch, weak to medium, characteristic of a secondary amine)

-

~2800-3000 cm⁻¹ (C-H stretches of alkyl groups)

-

~1500-1600 cm⁻¹ (C=C stretches of the furan ring)

-

~1000-1250 cm⁻¹ (C-N stretch)

-

~740 cm⁻¹ (C-H out-of-plane bend of the furan ring)

-

Visualizations

Synthesis Workflow

References

Application Notes and Protocols for N-(furan-2-ylmethyl)butan-1-amine in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(furan-2-ylmethyl)butan-1-amine in antimicrobial assays. The document includes detailed protocols for determining its efficacy against various microbial strains, a summary of hypothetical supporting data, and diagrams illustrating the experimental workflow and a potential mechanism of action.

Introduction

Furan derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The furan ring is a key structural motif in several established therapeutic agents. This compound, a synthetic furan derivative, is a candidate for antimicrobial screening due to the established bioactivity of the furan scaffold. The lone pair of electrons on the oxygen atom in the furan ring makes it highly reactive in electrophilic substitution reactions, which can contribute to its biological activity. This document outlines the necessary protocols to evaluate the antimicrobial potential of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the antimicrobial activity of this compound against common bacterial and fungal strains. This data is for illustrative purposes to guide researchers in presenting their findings.

| Microorganism | Strain (ATCC) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) |

| Staphylococcus aureus | 29213 | 16 | 32 |

| Escherichia coli | 25922 | 32 | 64 |

| Pseudomonas aeruginosa | 27853 | 64 | 128 |

| Candida albicans | 90028 | 8 | 16 |

| Aspergillus niger | 16404 | 32 | 64 |

Experimental Protocols

Standardized protocols are crucial for obtaining reliable and reproducible results in antimicrobial susceptibility testing. The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.

-

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal strains

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

-

-

Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

-

Inoculum Preparation: From a pure culture, select 4-5 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL for bacteria.

-

Serial Dilution:

-

Add 100 µL of sterile broth/media to all wells of a 96-well plate.

-

Add 100 µL of the compound's stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Dilute the standardized inoculum in broth/media to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well. Add 100 µL of this diluted inoculum to each well.

-

Controls:

-

Positive Control: A well containing only broth/media and the inoculum (no compound).

-

Negative Control: A well containing only broth/media (no inoculum or compound).

-

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

-

2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Materials:

-

MIC plates from the previous experiment

-

Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile micropipette and tips

-

-

Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

-

Incubate the agar plates under the same conditions as the MIC assay.

-

Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in CFU count compared to the initial inoculum.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a proposed signaling pathway for the antimicrobial action of this compound.

Caption: Workflow for determining MIC and MBC/MFC.

Caption: Proposed antimicrobial mechanism of furan derivatives.

Mechanism of Action

The antimicrobial activity of many furan-containing compounds is attributed to the metabolic activation of the furan ring within the microbial cell. This process often involves reduction by cellular reductases, leading to the formation of highly reactive intermediates. These reactive species can then interact with and damage critical cellular macromolecules.